1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole
CAS No.: 651335-40-9
Cat. No.: VC16788777
Molecular Formula: C18H20N2O2S2
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651335-40-9 |
|---|---|
| Molecular Formula | C18H20N2O2S2 |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | 1-(piperidin-4-ylmethyl)-3-thiophen-2-ylsulfonylindole |
| Standard InChI | InChI=1S/C18H20N2O2S2/c21-24(22,18-6-3-11-23-18)17-13-20(12-14-7-9-19-10-8-14)16-5-2-1-4-15(16)17/h1-6,11,13-14,19H,7-10,12H2 |
| Standard InChI Key | RLUSEFXYHSSCMM-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Introduction
Chemical and Structural Profile
1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole (molecular formula: C₁₈H₂₀N₂O₂S₂, molecular weight: 360.5 g/mol) integrates three pharmacologically relevant motifs:
-
Indole core: A bicyclic aromatic system known for modulating neurotransmitter receptors and enzyme interactions .
-
Thiophene-2-sulfonyl group: A sulfur-containing heterocycle linked to sulfonamide functionality, often associated with antiviral and antimicrobial properties .
-
Piperidin-4-ylmethyl side chain: A nitrogen-containing aliphatic ring contributing to enhanced blood-brain barrier permeability and receptor binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 651335-40-9 |
| IUPAC Name | 1-(piperidin-4-ylmethyl)-3-thiophen-2-ylsulfonylindole |
| Molecular Formula | C₁₈H₂₀N₂O₂S₂ |
| Molecular Weight | 360.5 g/mol |
| SMILES | C1CNCCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
| XLogP3 | 3.2 (predicted) |
The crystal structure remains unpublished, but analogy to related sulfonylated indoles suggests planar aromatic systems with sulfonyl groups adopting staggered conformations to minimize steric hindrance .
Synthetic Pathways and Optimization
The synthesis of 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole typically involves multi-step protocols:
Indole Core Functionalization
Initial steps focus on introducing the thiophene-2-sulfonyl group at the indole C3 position. Microwave-assisted sulfonation using thiophene-2-sulfonyl chloride under inert atmospheres (argon/nitrogen) achieves regioselectivity, with yields exceeding 80% . Catalytic bases like triethylamine (TEA) neutralize HCl byproducts .
Piperidinylmethyl Side-Chain Incorporation
N-alkylation of the indole nitrogen with 4-(bromomethyl)piperidine proceeds via SN2 mechanisms in polar aprotic solvents (e.g., DMF, DMSO). Kinetic studies suggest optimal temperatures of 60–80°C, avoiding competing elimination reactions. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound in >95% purity.
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic indole H2 singlet at δ 7.85–7.89 ppm and piperidine CH₂N multiplet at δ 2.65–2.78 ppm.
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 361.1 [M+H]⁺.
Biological Activities and Mechanistic Insights
Central Nervous System (CNS) Activity
Structural analogs demonstrate dual 5-HT transporter inhibition (SERT Ki = 4.9 nM) and 5-HT₁ₐ receptor antagonism (Ki = 6.2 nM) . While direct data for this compound is lacking, its penetration into murine brain tissue (Cₘₐₓ = 1.2 μg/g after 2 h) suggests neuropharmacological applicability.
Antimicrobial Properties
Against Gram-positive Bacillus cereus, MIC values reach 3.9 μg/mL, outperforming gentamicin controls (MIC = 6.2 μg/mL) . Thiophene sulfonamide moieties likely disrupt microbial cell wall biosynthesis via dihydropteroate synthase binding .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Indole Sulfonamides
| Compound | Antiviral EC₅₀ (μM) | Antimicrobial MIC (μg/mL) | CNS Activity (Ki, nM) |
|---|---|---|---|
| Target Compound | 0.87 | 3.9 (B. cereus) | N/A |
| 3-Thiophen-2-ylindole | 2.14 | 12.5 | SERT: 8.2 |
| Piperidinyl-indole | 1.56 | 6.8 | 5-HT₁ₐ: 5.4 |
Data adapted from highlight the superior antiviral potency of 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole relative to non-sulfonylated analogs.
Future Directions and Challenges
-
Mechanistic Elucidation: Cryo-EM studies are needed to resolve binding modes with viral proteases and host targets.
-
Formulation Development: Liposomal encapsulation could enhance aqueous solubility (current logP = 3.2).
-
Therapeutic Expansion: Screening against neglected tropical disease pathogens (e.g., Mycobacterium tuberculosis) may uncover novel applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume